Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that features a pyrazole ring substituted with a fluorophenyl group and a trifluoromethyl group
Mechanism of Action
Target of Action
The primary target of Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is the enzyme sterol 14-demethylase (NfCYP51) . This enzyme is essential in the life cycle of Naegleria fowleri, a microorganism responsible for causing brain infections .
Mode of Action
The compound interacts with its target, NfCYP51, by inhibiting its function
Biochemical Pathways
The inhibition of NfCYP51 affects the biosynthesis of sterols, crucial components of cellular membranes . By inhibiting this enzyme, the compound disrupts the normal functioning of Naegleria fowleri, leading to its eventual death .
Pharmacokinetics
It is noted that similar compounds were readily taken up into the brain . The brain-to-plasma distribution coefficient of a similar compound was 1.02 ± 0.12, suggesting good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of Naegleria fowleri growth, due to the disruption of sterol biosynthesis . This makes it a potential candidate for the treatment of brain infections caused by this microorganism .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with 4-fluorophenylhydrazine under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of different pyrazole derivatives with altered functional groups.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols or amines.
Scientific Research Applications
Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both fluorophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds with different substituents.
Biological Activity
Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 175137-38-9) is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article reviews the synthesis, biological effects, and structure-activity relationships (SAR) associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 302.22 g/mol. It features a pyrazole ring substituted with a trifluoromethyl group and a fluorophenyl moiety, which are known to enhance biological activity through various mechanisms.
Structural Characteristics:
- SMILES: CCOC(=O)c1cnn(-c2ccc(F)cc2)c1C(F)(F)F
- InChI Key: WTDWKMYSOQGLIX-UHFFFAOYSA-N
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Key Findings:
- The compound exhibits selective COX-2 inhibition, which is associated with reduced gastrointestinal side effects compared to non-selective NSAIDs like ibuprofen and aspirin.
- In vitro studies reported IC50 values for COX-2 inhibition ranging from 0.01 μM to 0.04 μM, indicating potent anti-inflammatory effects comparable to celecoxib, a well-known COX-2 inhibitor .
Table 1: COX Inhibition Potency of Pyrazole Derivatives
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
---|---|---|---|
This compound | TBD | 0.01 - 0.04 | TBD |
Celecoxib | >10 | 0.04 | >250 |
Analgesic Activity
In addition to its anti-inflammatory properties, this compound has demonstrated analgesic effects in animal models. Studies involving carrageenan-induced paw edema and formalin tests have shown significant pain relief comparable to standard analgesics.
Case Study:
A study conducted on rats indicated that administration of the compound resulted in a significant reduction in pain response during formalin-induced nociception tests, suggesting its potential as an analgesic agent .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group at the 5-position of the pyrazole ring appears to enhance the biological activity of the compound significantly. This modification increases lipophilicity and may improve binding affinity to target enzymes such as COX.
Key SAR Insights:
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O2/c1-2-21-12(20)10-7-18-19(11(10)13(15,16)17)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDWKMYSOQGLIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371901 | |
Record name | Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-38-9 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-5-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175137-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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